Nemonapride

Descripción general

Descripción

Nemonapride is a novel antipsychotic drug that has recently been developed for the treatment of schizophrenia and other psychiatric disorders. It is a member of the benzamide group of drugs and is a derivative of the atypical antipsychotic aripiprazole. This compound has been shown to have a high affinity for both D2 and 5-HT2A receptors and is thought to have a unique mechanism of action. The aim of

Aplicaciones Científicas De Investigación

Síntesis en Química Medicinal

Nemonapride es un agente antipsicótico utilizado en el tratamiento de la esquizofrenia. Una aplicación significativa en la investigación científica es la síntesis de this compound. Los investigadores han logrado una síntesis concisa y sin grupos protectores de (+)-Nemonapride, que es notable por su eficiencia y potencial para la escalabilidad en la fabricación farmacéutica .

Biología Estructural y Diseño de Fármacos

En biología estructural, se han determinado estructuras de alta resolución del receptor de dopamina D4 unido a this compound. Estas estructuras son cruciales para comprender la función del receptor y para el diseño de agonistas selectivos . Esta aplicación es vital para el desarrollo de nuevos medicamentos con menos efectos secundarios y mejor eficacia.

Neurofarmacología

La interacción de this compound con los receptores de dopamina lo convierte en una herramienta valiosa en neurofarmacología. Ayuda a comprender la patogénesis y el tratamiento de los trastornos neuropsiquiátricos, incluida la esquizofrenia, la enfermedad de Parkinson y el abuso de sustancias .

Investigación en Catálisis

En el campo de la catálisis, la síntesis de this compound implica la aminólisis catalizada por Eu (OTf)₃ del alcohol 3,4-epoxi. Este método tiene implicaciones más amplias para el desarrollo de nuevos procesos catalíticos que son más respetuosos con el medio ambiente y rentables .

Diseño de Ligandos Selectivos

El diseño de ligandos selectivos de subtipo DR es un esfuerzo de investigación importante en los estudios del receptor de dopamina. This compound sirve como un compuesto de referencia para el diseño de ligandos selectivos, lo cual es crucial para crear terapias dirigidas con efectos mínimos fuera del objetivo .

Mecanismo De Acción

Target of Action

Nemonapride is a potent antagonist of the dopamine D2 receptor family , with a high affinity for D3 and D4 dopamine receptors . It also acts as a potent 5-HT1A receptor agonist . These receptors play crucial roles in the regulation of mood, cognition, and behavior.

Mode of Action

It is believed that its antipsychotic effect arises from its selective binding to the dopamine d2 receptor family . By blocking these receptors, this compound inhibits the action of dopamine, a neurotransmitter involved in reward and pleasure centers in the brain .

Biochemical Pathways

This compound’s interaction with dopamine and serotonin receptors influences several biochemical pathways. Dopamine receptors are involved in motor control, reward, and reinforcement, while serotonin receptors play a role in mood regulation . By acting as an antagonist at dopamine receptors and an agonist at serotonin receptors, this compound can help balance these pathways and alleviate symptoms of disorders like schizophrenia .

Pharmacokinetics

This compound is primarily metabolized by N-demethylation and debenzylation , and oxidation of the α-position of the pyrrolidine nucleus . The enzyme involved in metabolism is CYP3A4 . .

Result of Action

The blockade of dopamine receptors by this compound results in the suppression of dopamine-mediated effects, which can help alleviate symptoms of conditions like schizophrenia . Its action on serotonin receptors can also contribute to mood regulation .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Direcciones Futuras

The introduction of antipsychotics into Japan began with chlorpromazine in 1955 . Haloperidol was introduced in 1964, and several butyrophenone antipsychotics, benzamides . In 1961, carpipramine was first synthesized as the world’s first iminodibenzyl antipsychotic drug with a strong consciousness that Japan should develop its own antipsychotic drug, followed by clocapramine and mosapramine as improved versions . Furthermore, zotepine, the dibenzothiazepine-based antipsychotic, was synthesized in 1981 . In 1973, the butyrophenone-based timiperone and, in 1978, the benzamide-based nemonapride were synthesized . Both were successfully marketed on the basis of clinical trials, and they have been widely used . Some of them, such as zotepine, were unique antipsychotics that were later classified as atypical antipsychotics . In this chapter, we describe the substance entry of four antipsychotics developed in Japan (mosapramine, timiperone, zotepine, and this compound) .

Análisis Bioquímico

Biochemical Properties

Nemonapride interacts with several enzymes and proteins in the body. It primarily acts as a D2-like receptor antagonist, with high affinity for D3 and D4 dopamine receptors . It is also a potent 5-HT1A receptor agonist . The compound’s interaction with these receptors plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the relative movement between transmembrane helices 2 and 3, which prevents the activation of DRD4 . This action impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. As a D2 and D3 receptor antagonist, it binds to these receptors and inhibits their activation . It also acts as a potent 5-HT1A receptor agonist . These binding interactions with biomolecules lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound exerts an inhibitory effect on stereotyped behavior, hyperkinesia, climbing behavior, group readability, and vomiting response induced by dopamine agonists .

Metabolic Pathways

This compound is primarily metabolized by N-demethylation, debenzylation, and oxidation of the α-position of the pyrrolidine nucleus . The enzyme involved in metabolism is CYP3A4 .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Nemonapride involves the reaction of 2-(1-piperidinyl)ethylamine with 2-chloro-3-(1H-imidazol-1-yl)propionic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.", "Starting Materials": ["2-(1-piperidinyl)ethylamine", "2-chloro-3-(1H-imidazol-1-yl)propionic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)"], "Reaction": ["Step 1: Dissolve 2-(1-piperidinyl)ethylamine in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture.", "Step 3: Stir the reaction mixture for 30 minutes at room temperature.", "Step 4: Add 2-chloro-3-(1H-imidazol-1-yl)propionic acid to the reaction mixture.", "Step 5: Stir the reaction mixture for 24 hours at room temperature.", "Step 6: Filter the reaction mixture to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system.", "Step 8: Recrystallize the purified product from a suitable solvent."] } | |

| 75272-39-8 | |

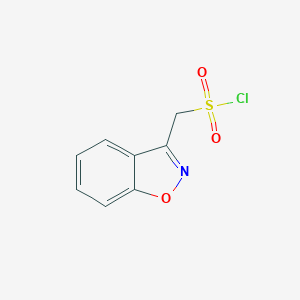

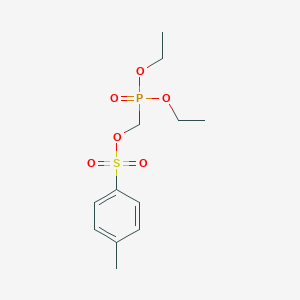

Fórmula molecular |

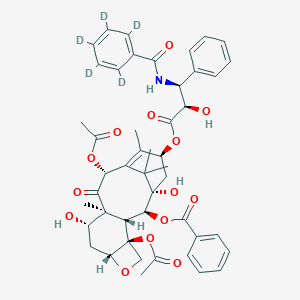

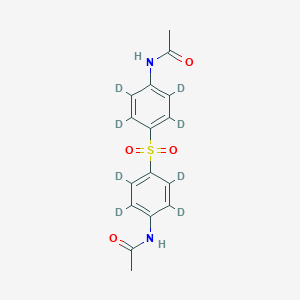

C21H26ClN3O2 |

Peso molecular |

387.9 g/mol |

Nombre IUPAC |

N-[(2S,3S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide |

InChI |

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m0/s1 |

Clave InChI |

KRVOJOCLBAAKSJ-KSSFIOAISA-N |

SMILES isomérico |

C[C@H]1[C@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |

SMILES |

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |

SMILES canónico |

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |

Apariencia |

Assay:≥98%A crystalline solid |

Pictogramas |

Irritant |

Sinónimos |

rel-5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phennylmethyl)-3-pyrrolidinyl]benzamide; cis-5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-_x000B_(phennylmethyl)-3-pyrrolidinyl]benzamide; Emilace; Emonapride; YM 09151; YM 09151-2; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of nemonapride?

A1: this compound exerts its antipsychotic effects primarily by acting as a potent and selective antagonist of dopamine D2-like receptors. [, , , , , , , ] This means it binds to these receptors, particularly the D2, D3, and D4 subtypes, and blocks the action of dopamine. [, , ]

Q2: How does this compound's interaction with dopamine receptors relate to its antipsychotic effects?

A2: While the precise mechanisms underlying schizophrenia remain unclear, the dopamine hypothesis posits a central role for dysregulated dopamine signaling. [, , ] this compound's blockade of D2-like receptors, specifically in the mesolimbic pathway, is thought to be responsible for its efficacy in treating positive symptoms like hallucinations and delusions. [, , ]

Q3: Does this compound impact other neurotransmitter systems besides dopamine?

A3: Research suggests this compound might interact with other neurotransmitter systems, although less potently than its D2-like receptor antagonism. [, , ] For instance, it displays affinity for serotonin 5-HT2A receptors, particularly in primates. [] Further, it can influence dopamine release and has been shown to impact choline and dopamine uptake systems in aging rat models. [, ]

Q4: Is there a difference in this compound's affinity for dopamine receptor subtypes across species?

A4: Yes, studies indicate species differences in this compound's affinity for certain dopamine receptor subtypes. For instance, its affinity for 5-HT2A receptors is significantly higher in primates compared to rats. [] This highlights the importance of considering species differences when interpreting pharmacological data and extrapolating findings to humans. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C21H26N2O2, and its molecular weight is 338.44 g/mol. [, ]

Q6: How do structural modifications of this compound influence its activity and selectivity?

A6: Research aimed at developing selective D4 antagonists explored modifications to the benzamide moiety of this compound. [] Findings revealed that while substitutions impact affinity for dopamine receptors, achieving selectivity for D4 over D2 and D3 receptors proved challenging within this series of derivatives. []

Q7: What is known about the pharmacokinetics of this compound, particularly its absorption and metabolism?

A7: Studies indicate that this compound is well-absorbed after oral administration, and its primary active metabolite is desmethylthis compound. [] The relationship between plasma concentrations of this compound and its metabolite, as well as prolactin levels, have been investigated in relation to therapeutic response. []

Q8: How do individual genetic variations impact the response to this compound treatment?

A8: Research exploring the pharmacogenetics of this compound response suggests a potential link between specific gene polymorphisms and treatment outcomes. For example, individuals carrying the A1 allele of the dopamine D2 receptor (DRD2) Taq1 A polymorphism might exhibit a greater prolactin response to this compound compared to those without this allele. [, , ] Additionally, the -141C Ins/Del polymorphism in the DRD2 promoter region has been associated with differences in anxiolytic and antidepressive effects during treatment. []

Q9: What in vivo models have been used to study the effects of this compound?

A9: Various animal models, particularly rodents, have been employed to investigate this compound's pharmacological effects. These include studies assessing its impact on:

- Avoidance Behavior: Exploring its interaction with D1 and D2 receptor antagonists in modulating avoidance responses in mice. [, ]

- Methamphetamine-Induced Behaviors: Examining its ability to inhibit methamphetamine-induced ambulation and sensitization in mice models. [, ]

- Neurochemical Profile: Using microdialysis to assess its effects on dopamine and serotonin release in specific brain regions of rats. []

Q10: What safety concerns have been raised regarding this compound use?

A10: Like many antipsychotic drugs, this compound has been associated with the potential for adverse effects. A documented case reported the occurrence of neuroleptic malignant syndrome (NMS), a rare but serious neurological disorder, in a patient treated with this compound. [] While this adverse event is not unique to this compound and can occur with other antipsychotic medications, this case highlights the importance of careful monitoring and risk assessment during treatment.

Q11: Is there a connection between this compound treatment and the development of extrapyramidal symptoms (EPS)?

A11: Studies examining the relationship between DRD2 gene polymorphisms and extrapyramidal adverse effects of this compound have yielded mixed results. While some research suggests no direct association between specific gene variations and EPS liability, [] other findings indicate a potential heightened sensitivity to EPS in individuals with certain genotypes. [] This underscores the complexity of individual responses to medication and the need for personalized treatment approaches.

Q12: Does this compound's selectivity for D2-like receptors translate into a lower risk of EPS compared to other antipsychotics?

A12: Although this compound displays selectivity for D2-like receptors, its clinical use, like other typical antipsychotics, has been associated with extrapyramidal side effects (EPS). [, ] While its higher affinity for 5-HT2A receptors compared to some typical antipsychotics suggests a potential for reduced EPS, its clinical profile does not entirely eliminate this risk. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)